molecular formula C19H27N3O3 B13010030 tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13010030
M. Wt: 345.4 g/mol
InChI Key: ZBTCTIDRZAHCCK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring:

  • A spiro[4.5]decane core, where two rings (a piperidine and a smaller heterocycle) share a single atom.
  • A tert-butyl carboxylate group at position 8, enhancing solubility and stability.
  • Substituents: 3-methyl, 4-oxo, and 1-phenyl groups, which influence electronic properties and biological interactions.

Synthesis and Applications
The compound is synthesized via HCl-mediated deprotection of intermediates in dioxane . It serves as a precursor in medicinal chemistry, particularly for DDR1 (Discoidin Domain Receptor 1) inhibitors, which are investigated for antifibrotic and renal protective effects . Its spirocyclic architecture contributes to conformational rigidity, improving target selectivity .

Properties

IUPAC Name

tert-butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-18(2,3)25-17(24)21-12-10-19(11-13-21)16(23)20(4)14-22(19)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCTIDRZAHCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable phenylhydrazine derivative with a ketone to form a hydrazone intermediate. This intermediate undergoes cyclization with a suitable reagent, such as an isocyanate, to form the triazaspirodecane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Properties : Compounds with similar structural features have demonstrated significant antimicrobial effects. For instance, derivatives of triazaspiro compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
  • Nociceptin Receptor Modulation : Research indicates that derivatives of triazaspiro compounds can interact with nociceptin receptors, which are implicated in pain modulation and various neurological disorders. This interaction may lead to new analgesic drugs or treatments for conditions like depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains and fungi
Nociceptin Receptor AgonistPotential use in pain management and neurological conditions
AntidepressantInvestigated for effects on mood disorders

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazaspiro compounds demonstrated that modifications to the structure, including the introduction of the tert-butyl group, significantly enhanced antimicrobial activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy, showing promising results that warrant further exploration in drug development.

Case Study 2: Neurological Applications

In another investigation, researchers explored the nociceptin receptor agonistic properties of related compounds. The study found that certain derivatives could effectively modulate pain pathways in animal models, suggesting potential therapeutic applications in chronic pain management. The findings indicate that these compounds could lead to the development of novel analgesics with fewer side effects compared to traditional opioids.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with the 1,3,8-triazaspiro[4.5]decane scaffold exhibit diverse biological and physicochemical properties depending on substituents and heteroatom arrangements. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Spirocyclic Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activity References
Target Compound : tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate 3-methyl, 4-oxo, 1-phenyl substituents; tert-butyl carboxylate 329 (calculated) DDR1 inhibition; antifibrotic activity
tert-Butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 3-ethyl, 2,4-dioxo substituents; tert-butyl carboxylate 298 (ES-MS: [M+H]⁺) Antimalarial activity; >98% HPLC purity
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 2,4-dioxo substituents; tert-butyl carboxylate 269.3 Intermediate in peptide mimetics; high thermal stability
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 4-oxo, 2-phenyl substituents; conjugated double bond (1-ene) 329 Research use only; structural rigidity due to sp² hybridization
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate Sulfur atom replacing nitrogen (8-thia); tert-butyl carboxylate 243.36 Enhanced lipophilicity; used in protease inhibitor development

Key Observations

In contrast, the 2,4-dioxo analog () exhibits higher polarity, affecting solubility and metabolic stability . Alkyl vs.

Heteroatom Variations :

  • Replacing nitrogen with sulfur (e.g., 8-thia analog in ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity :

  • The target compound and its DDR1-inhibiting analogs () show promise in fibrosis treatment, while the 2,4-dioxo variant () is utilized in peptide mimetics due to its hydantoin-like structure .

Biological Activity

The compound tert-butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a member of the triazaspiro compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N3O3C_{18}H_{25}N_3O_3. The structure features a spirocyclic framework that contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Many triazole derivatives have shown effectiveness against bacterial strains and fungi.
  • Anticancer Properties : Certain triazole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives demonstrate potential in modulating inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been observed to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

A study conducted on triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

Research indicates that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerHeLa15 µM
Anti-inflammatoryMacrophagesIC50 = 50 µM

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